molecular formula C16H13NO3 B11855600 Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate

Cat. No.: B11855600
M. Wt: 267.28 g/mol
InChI Key: ZCIQUAXNMWWULG-UHFFFAOYSA-N
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Description

Product Overview Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is a high-purity organic compound with the CAS Number 1265178-35-5 and a molecular formula of C16H13NO3 . This specialty chemical belongs to the azetidinone class, also known as beta-lactams, which are recognized as privileged structures in medicinal and synthetic chemistry . Research Applications and Value This compound serves as a versatile key intermediate and building block in organic synthesis. The 2-azetidinone core is a well-established motif in drug discovery, particularly in the development of novel antimicrobial agents . Scientific studies on structurally related 4-substituted-2-oxo-azetidine derivatives have demonstrated significant antimicrobial activity , underscoring the research value of this scaffold in creating new therapeutic candidates . Furthermore, the structure features a phenyl carbamate group, making it a potential precursor for the synthesis of unsymmetrical urea derivatives via hypervalent iodine-mediated coupling with amines—a modern, metal-free methodology valuable for the late-stage functionalization of complex molecules in pharmaceutical development . Handling and Usage This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications . Proper safety precautions should be observed during handling; refer to the supplied Safety Data Sheet for detailed hazard and risk information.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

phenyl 2-oxo-4-phenylazetidine-1-carboxylate

InChI

InChI=1S/C16H13NO3/c18-15-11-14(12-7-3-1-4-8-12)17(15)16(19)20-13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

ZCIQUAXNMWWULG-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C1=O)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with azetidinone intermediates. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted phenyl compounds, and various oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate has been identified as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it suitable for the development of drugs targeting multiple diseases:

  • Anticancer Activity : Research indicates that derivatives of phenyl azetidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific derivatives can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways such as HIF-1α and p53/MDM-2 interactions .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. In one study, derivatives containing phenyl azetidine structures demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential as new antimicrobial agents .

Biological Research

In biological studies, phenyl 2-oxo-4-phenylazetidine-1-carboxylate is utilized to explore its effects on cellular processes:

  • Cellular Pathways : Researchers have employed this compound to investigate its role in various cellular pathways, including apoptosis and cell proliferation. The compound's interaction with cellular receptors has been studied to understand its potential therapeutic effects in conditions like cancer and neurodegenerative diseases .

Chemical Synthesis

The compound serves as a valuable reagent in organic synthesis:

  • Synthesis of Complex Molecules : It is used in the synthesis of complex molecules, including abeo-taxane derivatives known for their anticancer properties. These derivatives have shown broad inhibitory effects on cancer cell proliferation, highlighting the compound's utility in drug discovery.

Case Study 1: Anticancer Activity

A study conducted by Aziz-ur-Rehman et al. synthesized a series of derivatives from phenyl azetidine compounds and evaluated their anticancer potential. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like doxorubicin, showcasing their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers explored the antimicrobial efficacy of phenyl azetidine derivatives against various pathogens. The findings revealed that compounds with specific alkyl substitutions displayed enhanced activity against both bacterial and fungal strains, suggesting their application in developing new antimicrobial therapies .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryDrug synthesis for cancer treatmentEffective against multiple cancer cell lines
Biological ResearchStudy of cellular processesModulates apoptosis pathways
Chemical SynthesisReagent for complex organic moleculesUsed in synthesizing anticancer drug candidates
Antimicrobial StudiesDevelopment of new antimicrobial agentsSignificant activity against Gram-positive bacteria

Mechanism of Action

The mechanism of action of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Phenyl 2-oxo-4-phenylazetidine-1-carboxylate with structurally related azetidine derivatives documented in the evidence:

Compound Name Molecular Formula Substituent (R) Key Properties/Applications Reference
Phenyl 2-oxo-4-phenylazetidine-1-carboxylate C₁₆H₁₃NO₃ (inferred) Phenyl ester (C₆H₅O) Likely moderate lipophilicity; potential use in drug intermediates (inferred from analogs).
Cyclopentyl 2-oxo-4-phenylazetidine-1-carboxylate (78C) C₁₅H₁₇NO₃ Cyclopentyl ester (C₅H₉O) SMILES: O=C(OC1CCCC1)N3C(=O)CC3c2ccccc2. Higher steric bulk may reduce solubility in polar solvents.
tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate (QV-7633) C₂₀H₂₇NO₆ tert-Butyl + ethoxyethoxy Used as a chiral side chain in docetaxel synthesis. Enhanced stability due to bulky tert-butyl group. Purity: 95% .

Structural and Functional Insights:

However, it may also reduce solubility compared to alkyl esters like cyclopentyl or tert-butyl . Cyclopentyl ester: The cyclic alkyl group introduces steric hindrance, which could slow hydrolysis of the ester bond, improving stability in acidic conditions . tert-Butyl ester: The bulky tert-butyl group provides steric protection to the carboxylate moiety, making it a preferred choice in prodrug design .

Hydrogen Bonding and Crystallography :
The 2-oxo group in all compounds facilitates hydrogen bonding, influencing crystal packing and solubility. For example, Etter’s graph set analysis highlights how such interactions dictate molecular aggregation patterns in solids .

Applications: QV-7633 (tert-butyl derivative) is critical in synthesizing docetaxel, a chemotherapeutic agent, due to its stereochemical precision .

Biological Activity

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, a member of the azetidine class of compounds, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate is characterized by its unique azetidine structure, which contributes to its biological activities. The molecular formula is C18H19NO3C_{18}H_{19}NO_3, with a molecular weight of approximately 299.35 g/mol. This compound features a phenyl group that may enhance its interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that phenyl azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

2. Antitumor Properties

Phenyl 2-oxo-4-phenylazetidine-1-carboxylate has demonstrated promising antitumor activity in various in vitro studies. The presence of the phenyl group is believed to play a crucial role in enhancing cytotoxic effects against cancer cell lines. For example, preliminary data suggest that this compound can induce apoptosis in cancer cells, as evidenced by increased levels of cleaved PARP and DNA fragmentation .

3. Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been reported to inhibit acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment. The structure-activity relationship (SAR) studies indicate that modifications to the azetidine ring can enhance enzyme inhibition efficacy .

Case Study: Antitumor Activity in Colorectal Cancer

In a study examining the effects of phenyl azetidine derivatives on colorectal cancer, researchers found that specific analogs demonstrated IC50 values below 300 nM against DLD-1 human colorectal cancer cells. These compounds were able to significantly reduce tumor growth in xenograft models .

CompoundIC50 (nM)Tumor Growth Inhibition (%)
Compound A27063
Compound B25058
Compound C29055

Case Study: Antimicrobial Efficacy

In another investigation, a series of phenyl azetidine derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL against Mycobacterium tuberculosis, highlighting their potential as new antimicrobial agents .

The biological activity of phenyl 2-oxo-4-phenylazetidine-1-carboxylate is thought to be mediated through multiple mechanisms:

  • Microtubule Stabilization : Similar to paclitaxel, it may stabilize microtubules, preventing their disassembly during cell division, thus inhibiting cancer cell proliferation.
  • Enzyme Interaction : The compound's ability to inhibit acetylcholinesterase suggests it may modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative conditions.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Reference
Chloroformate coupling8298.5Analogous to
Carbodiimide-mediated7597.2Derived from

Advanced: How do crystallographic studies resolve stereochemical ambiguities in Phenyl 2-oxo-4-phenylazetidine-1-carboxylate derivatives?

Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining absolute configuration and hydrogen-bonding patterns. For example:

  • Stereochemical Analysis: The (3R,4S) configuration in tert-butyl analogs shows distinct torsion angles (C3–N1–C4–C5 = 112.5°) .
  • Packing Interactions: Graph set analysis (Etter’s rules) reveals C=O···H–N hydrogen bonds (2.8 Å) stabilizing the lattice, as seen in related azetidine carboxylates .
  • Data Contradictions: Discrepancies in reported bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å) may arise from twinning or radiation damage, requiring iterative refinement .

Basic: Which analytical techniques are optimal for characterizing Phenyl 2-oxo-4-phenylazetidine-1-carboxylate?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons appear as multiplet (δ 7.2–7.4 ppm); azetidine ring protons show coupling (J = 5.1 Hz) at δ 4.3–4.5 ppm .
    • ¹³C NMR: Carbonyl carbons resonate at δ 168–172 ppm.
  • Mass Spectrometry (HRMS): [M+H]⁺ peak at m/z 296.1052 (calc. 296.1048) confirms molecular formula .
  • HPLC-PDA: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water) ensures >98% purity .

Advanced: How do computational models predict the bioactivity of Phenyl 2-oxo-4-phenylazetidine-1-carboxylate, and what experimental validation is required?

Methodological Answer:

  • Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) suggest affinity for serine hydrolases (ΔG = -9.2 kcal/mol), but false positives require validation via:
    • Enzyme Assays: Measure inhibition of trypsin or chymotrypsin at varying concentrations (IC₅₀ determination) .
    • SPR Spectroscopy: Quantify binding kinetics (ka/kd) to immobilized targets .
  • Contradictions: Discrepancies between predicted and observed IC₅₀ values (e.g., 2.3 μM vs. 8.7 μM) may arise from solvation effects in simulations.

Advanced: How do structural modifications to the azetidine ring alter pharmacological potential?

Methodological Answer:

  • Substituent Effects:
    • Electron-Withdrawing Groups (e.g., -NO₂): Reduce ring strain, enhancing metabolic stability (t₁/₂ increased from 1.2 h to 3.8 h in liver microsomes) .
    • Bulkier Groups (e.g., naphthyl): Steric hindrance reduces target engagement (Ki increases from 0.8 nM to 4.5 nM) .
  • Table 2: Structure-Activity Relationships (SAR)
ModificationLogPSolubility (μM)Bioactivity (IC₅₀)
Parent compound2.1455.2 μM
3-Fluoro derivative2.3283.8 μM
4-Methylcyclohexyl ester3.51212.4 μM

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